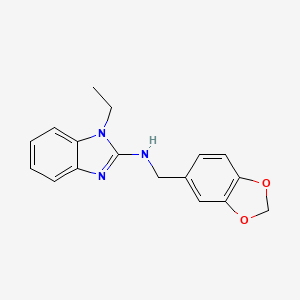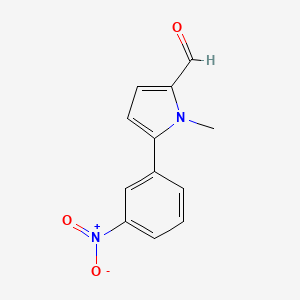
1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.06914219 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Magnetic Properties and Single Molecule Magnets
1-Methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand in the coordination of paramagnetic transition metal ions. This led to the development of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, demonstrating potential applications in the field of magnetism and materials science (Giannopoulos et al., 2014).
Synthesis and Characterization of Conducting Polymers
In a study focusing on the synthesis of new soluble conducting polymers, derivatives of 1-methyl-5-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde were polymerized. These polymers showed potential for use in electrochromic devices due to their ability to change color when an electric charge is applied, indicating their significance in materials science and technology (Variş et al., 2006).
Green Chemistry and Synthesis of Pyrrole Derivatives
Research has been conducted on the synthesis of various pyrrole derivatives, including those related to this compound, under eco-friendly, catalyst-free, and solvent-free conditions. This methodology highlights the compound's role in promoting green chemistry and sustainable synthesis methods (Niknam & Mojikhalifeh, 2014).
Development of Fluorescent Compounds
Another study synthesized derivatives of pyrrole-2-carbaldehyde, which showed brilliant fluorescence. These compounds have applications in the development of fluorescent materials, which can be used in imaging and sensing technologies (Es et al., 2010).
Antimicrobial and Antioxidant Properties
Derivatives of pyrrole-2-carbaldehydes have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds, including those structurally related to this compound, showed a broad spectrum of antimicrobial activities, indicating their potential use in medical and pharmaceutical applications (Bhat et al., 2016).
Propiedades
IUPAC Name |
1-methyl-5-(3-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-13-11(8-15)5-6-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVXUVKGJAZCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC(=CC=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


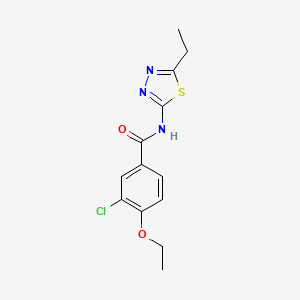
![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)
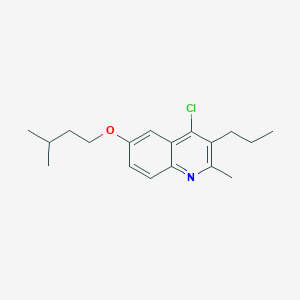
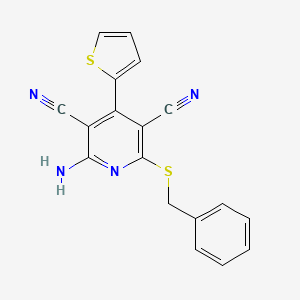
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B5756572.png)
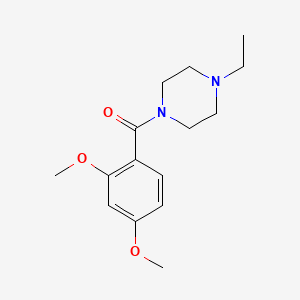
![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)
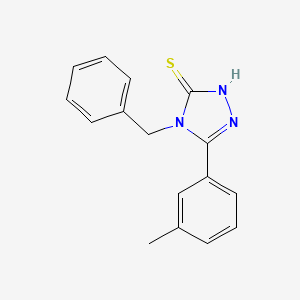

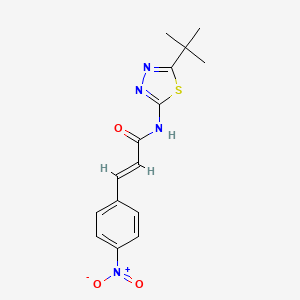
![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)
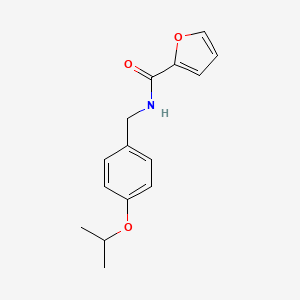
![Cyclohexyl[(4-cyclohexylphenyl)sulfonyl]methylamine](/img/structure/B5756619.png)
